molecular formula C13H15NO B13533772 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine

1-(5-(P-tolyl)furan-2-yl)ethan-1-amine

Cat. No.: B13533772
M. Wt: 201.26 g/mol
InChI Key: FJHNUUQNJUKQHV-UHFFFAOYSA-N
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Description

1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is an organic compound with the molecular formula C13H15NO It features a furan ring substituted with a p-tolyl group and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2-furylcarbinol.

    Substitution with P-tolyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the p-tolyl group at the 5-position.

    Introduction of Ethanamine Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(5-(P-tolyl)furan-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

    Substitution: Reagents like acyl chlorides or aldehydes are used under acidic or basic conditions.

Major Products

    Oxidation: Corresponding ketones or aldehydes.

    Reduction: Saturated amines or alcohols.

    Substitution: Amides, imines, or other substituted derivatives.

Scientific Research Applications

1-(5-(P-tolyl)furan-2-yl)ethan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is investigated for its use in organic electronics and as a building block for functional materials.

    Biological Studies: Its biological activity is studied to understand its effects on cellular processes and potential therapeutic applications.

    Industrial Applications: The compound is used as an intermediate in the synthesis of more complex molecules for various industrial purposes.

Mechanism of Action

The mechanism of action of 1-(5-(P-tolyl)furan-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methylfuran-2-yl)ethan-1-amine: Similar structure with a methyl group instead of a p-tolyl group.

    1-(4-aminophenyl)ethan-1-one: Contains an aminophenyl group instead of a furan ring.

    5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide: Features a pyrazole ring with similar substituents.

Uniqueness

1-(5-(P-tolyl)furan-2-yl)ethan-1-amine is unique due to its specific combination of a furan ring, p-tolyl group, and ethanamine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-[5-(4-methylphenyl)furan-2-yl]ethanamine

InChI

InChI=1S/C13H15NO/c1-9-3-5-11(6-4-9)13-8-7-12(15-13)10(2)14/h3-8,10H,14H2,1-2H3

InChI Key

FJHNUUQNJUKQHV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(O2)C(C)N

Origin of Product

United States

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